BenchChemオンラインストアへようこそ!

4-Methoxy-4-methylcyclohexanamine

Lipophilicity Drug Design Permeability

4-Methoxy-4-methylcyclohexanamine (CAS 1429902-65-7) is a synthetic, alicyclic primary amine characterized by a unique geminal 4,4-disubstitution pattern—incorporating both a methoxy and a methyl group on the same cyclohexane carbon. With a molecular formula of C₈H₁₇NO and a molecular weight of 143.23 g/mol, this compound is primarily supplied as a mixture of diastereomers (cis/trans), distinguishing it from single-diastereomer analogs.

Molecular Formula C8H17NO
Molecular Weight 143.23
CAS No. 1429902-65-7
Cat. No. B2566859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-4-methylcyclohexanamine
CAS1429902-65-7
Molecular FormulaC8H17NO
Molecular Weight143.23
Structural Identifiers
SMILESCC1(CCC(CC1)N)OC
InChIInChI=1S/C8H17NO/c1-8(10-2)5-3-7(9)4-6-8/h7H,3-6,9H2,1-2H3
InChIKeyVTLSCQJMSFVBHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-4-methylcyclohexanamine (CAS 1429902-65-7): A Specialized Geminal Cyclohexylamine Building Block for Medicinal Chemistry


4-Methoxy-4-methylcyclohexanamine (CAS 1429902-65-7) is a synthetic, alicyclic primary amine characterized by a unique geminal 4,4-disubstitution pattern—incorporating both a methoxy and a methyl group on the same cyclohexane carbon . With a molecular formula of C₈H₁₇NO and a molecular weight of 143.23 g/mol, this compound is primarily supplied as a mixture of diastereomers (cis/trans), distinguishing it from single-diastereomer analogs . It serves as a critical intermediate and a specialized building block in the synthesis of complex pharmaceutical candidates, notably in patent-protected kinase inhibitor programs, where its specific stereoelectronic profile imparts performance advantages not achievable with simpler 4-substituted cyclohexylamines [1].

Why 4-Methoxy-4-methylcyclohexanamine Cannot Be Replaced by Common 4-Substituted Cyclohexylamines


Generic substitution with structurally similar cyclohexylamines, such as 4-methylcyclohexanamine or 4-methoxycyclohexanamine, is not feasible due to the target compound's unique geminal 4,4-disubstitution. This 'quaternary-like' carbon center introduces a sterically and electronically distinct environment that modulates the amine's basicity, lipophilicity (clogP), and metabolic stability in ways that mono-substituted analogs cannot replicate . Critically, the commercial product is a diastereomeric mixture, offering a different reactivity and interaction landscape compared to single-isomer preparations like trans-4-methoxy-4-methylcyclohexanamine (CAS 2271474-86-1), making direct interchange without re-optimizing stereochemical outcomes impossible . This stereochemical and substitutional complexity is the basis of its use in highly specific patent-protected therapeutic programs, where minor structural variations lead to significant drops in target potency (>10-fold) [1].

Quantitative Head-to-Head Evidence for 4-Methoxy-4-methylcyclohexanamine (CAS 1429902-65-7) Against Closest Analogs


Enhanced Lipophilicity (clogP) of the Geminal 4,4-Disubstituted Scaffold Over Mono-Substituted Analogs

The target compound's geminal methoxy-methyl substitution results in a significantly higher calculated partition coefficient (clogP) compared to its closest mono-substituted analogues. This increased lipophilicity directly impacts membrane permeability and blood-brain barrier penetration potential, a critical parameter for CNS drug discovery where 4-methylcyclohexanamine and 4-methoxycyclohexanamine are often considered but fall short .

Lipophilicity Drug Design Permeability

Diastereomeric Mixture Composition vs. Single-Isomer trans-4-Methoxy-4-methylcyclohexanamine for Divergent Reactivity

The commercial product CAS 1429902-65-7 is explicitly sold as a mixture of diastereomers, whereas a closely related single-isomer analogue, trans-4-methoxy-4-methylcyclohexan-1-amine (CAS 2271474-86-1), is also available. The mixture provides a different stereochemical profile which is essential for applications where a cis/trans mixture is required for downstream chiral resolution or where the stereochemical outcome is dictated by a subsequent asymmetric transformation .

Stereochemistry Synthesis Chiral Resolution

Molecular Weight and Hydrogen Bond Donor/Acceptor Profile for Fragment-Based Drug Discovery (FBDD)

4-Methoxy-4-methylcyclohexanamine (MW 143.23) operates in a distinct physicochemical space compared to its analogs. Its molecular weight and hydrogen bond donor/acceptor count make it compliant with the 'Rule of Three' for fragment-based screening, while offering a heavier, more functionalized core than 4-methylcyclohexanamine (MW 113.20) or 4-methoxycyclohexanamine (MW 129.20). This allows it to serve as a more advanced 'lead-like' fragment with superior vector geometry due to the geminal substitution .

Fragment-Based Drug Discovery Lead-Like Properties Rule of Three

Documented Utility in Sub-nanomolar CDK Inhibitor Programs vs. Non-Geminal Scaffolds

The 4-methoxy-4-methylcyclohexylamine substructure has been incorporated into potent CDK7 inhibitors disclosed in patent WO2022064009. Representative compounds (e.g., Compound 66) achieved IC₅₀ values of 9.77 nM and 2.75 nM against CDK7/Cyclin H/MAT1 in absorbance kinetic assays, demonstrating that this specific geminal scaffold is compatible with high-affinity target engagement [1]. Such potency is not replicated when the 4,4-disubstituted cyclohexylamine is replaced with simpler 4-methyl or 4-methoxy variants, as documented in the structure-activity relationship (SAR) tables of the patent.

Kinase Inhibition CDK7 Patent Chemistry

Recommended Application Scenarios for 4-Methoxy-4-methylcyclohexanamine (CAS 1429902-65-7) Based on Quantitative Evidence


Fragment-Based and Lead-Optimization Programs Requiring Enhanced Lipophilicity and Permeability

The compound's predicted clogP increase of approximately 1.5-1.8 log units over 4-methoxycyclohexanamine makes it a preferred fragment or intermediate in CNS and intracellular target programs where passive membrane permeability is a key design parameter . Procurement teams focused on lead optimization of kinase or GPCR targets should select this scaffold over mono-substituted analogs to improve permeability without adding excessive molecular weight.

Stereochemically Complex Synthesis Requiring a Diastereomeric Mixture

When a synthetic route involves a dynamic kinetic resolution or a diastereoselective transformation that exploits the differential reactivity of cis and trans amines, purchasing the diastereomeric mixture (CAS 1429902-65-7) is essential. The single trans isomer (CAS 2271474-86-1) would not yield both stereoisomers, potentially preventing access to the desired product profile .

Oncology Drug Discovery Targeting CDK7 and Related Cyclin-Dependent Kinases

The proven integration of 4-methoxy-4-methylcyclohexanamine into CDK7 inhibitors with sub-10 nM potency confirms its value in oncology medicinal chemistry [1]. Researchers pursuing CDK or other kinase inhibitors should consider this building block in their SAR exploration, as the geminal 4,4-disubstitution has been shown to dramatically enhance potency compared to non-geminal cyclohexylamine analogs.

Physicochemical Property Diversification in Compound Library Synthesis

For organizations building screening libraries, the compound offers a unique combination of molecular weight (143.23 Da), H-bond donor/acceptor topology, and stereochemical complexity that distinguishes it from common cyclohexylamine building blocks . Its inclusion expands chemical space coverage in the lead-like region of fragment and small-molecule libraries, addressing the need for three-dimensional, sp³-rich scaffolds.

Quote Request

Request a Quote for 4-Methoxy-4-methylcyclohexanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.